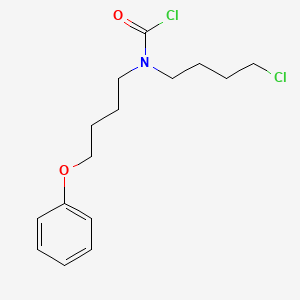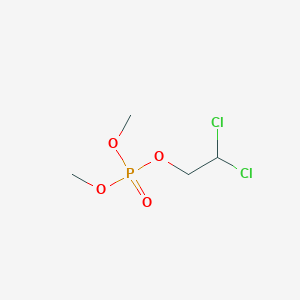
2,2-Dichloroethyl dimethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
2,2-Dichloroethyl dimethyl phosphate can be synthesized through the reaction of dimethyl phosphite with 1,2-dibromo-2,2-dichloroethane. The reaction typically occurs under anhydrous conditions and requires the presence of a base such as sodium hydroxide . Industrial production methods involve similar synthetic routes but are scaled up to accommodate large quantities .
Análisis De Reacciones Químicas
2,2-Dichloroethyl dimethyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form dichlorvos and other by-products.
Oxidation: It can be oxidized to form various phosphate esters.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles such as hydroxide ions . Major products formed from these reactions include dichlorvos and other organophosphate derivatives .
Aplicaciones Científicas De Investigación
2,2-Dichloroethyl dimethyl phosphate has several scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 2,2-Dichloroethyl dimethyl phosphate is the inhibition of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system . By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to the paralysis and death of pests . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmitter regulation .
Comparación Con Compuestos Similares
2,2-Dichloroethyl dimethyl phosphate is similar to other organophosphate compounds such as dichlorvos and trichlorfon . it is unique in its specific chemical structure, which includes both bromine and chlorine atoms . This unique structure contributes to its effectiveness and stability under various conditions .
Similar Compounds
- Dichlorvos (2,2-Dichlorovinyl dimethyl phosphate)
- Trichlorfon (Dimethyl 1-hydroxy-2,2,2-trichloroethyl phosphonate)
- Naled (Dimethyl 1,2-dibromo-2,2-dichloroethyl phosphate)
Propiedades
Número CAS |
111883-35-3 |
|---|---|
Fórmula molecular |
C4H9Cl2O4P |
Peso molecular |
222.99 g/mol |
Nombre IUPAC |
2,2-dichloroethyl dimethyl phosphate |
InChI |
InChI=1S/C4H9Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h4H,3H2,1-2H3 |
Clave InChI |
ZYRWHPOKHQYRRQ-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)OCC(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
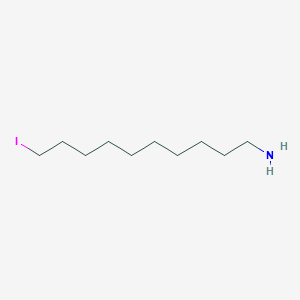
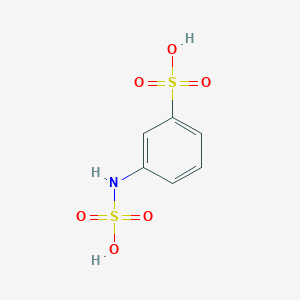

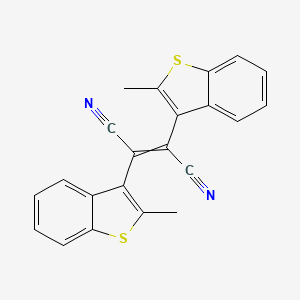
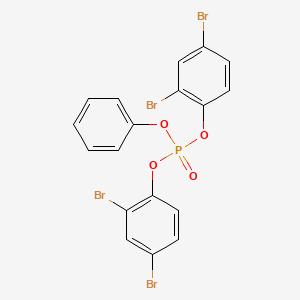
![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
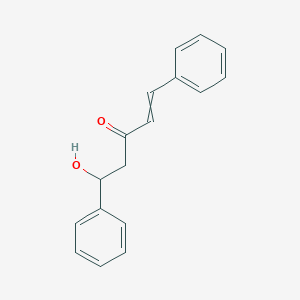
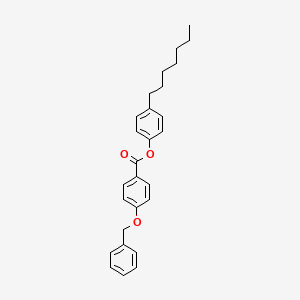
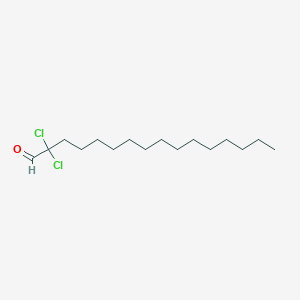
![3-[5-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-methyl-5-oxopyrrol-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-2-[[4-(2-carboxyethyl)-3-methyl-5-oxopyrrol-2-yl]methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14303880.png)
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
